molecular formula C10H8ClN3O2S2 B3035261 5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306976-92-1

5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B3035261
CAS No.: 306976-92-1
M. Wt: 301.8 g/mol
InChI Key: QUIPMCDJRFFKGK-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes or proteins that are essential for the survival and replication of pathogens . The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biochemical processes in the target organisms.

Comparison with Similar Compounds

Similar compounds to 5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide include other thiadiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties

Properties

IUPAC Name

5-(4-chlorophenyl)sulfinyl-N-methylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S2/c1-12-9(15)8-10(17-14-13-8)18(16)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIPMCDJRFFKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
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5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
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5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
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5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 6
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